molecular formula C19H23NO4S B13658961 4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13658961
M. Wt: 361.5 g/mol
InChI Key: SWPWGMSSMXIDPT-UHFFFAOYSA-N
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Description

4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a benzothiophene moiety attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiophene Moiety: Starting from a suitable thiophene derivative, the benzothiophene ring can be constructed through cyclization reactions.

    Attachment to Pyrrolidine Ring: The benzothiophene moiety can be linked to the pyrrolidine ring via a nucleophilic substitution reaction.

    Introduction of Protecting Groups: The 2-methylpropan-2-yl group can be introduced as a protecting group for the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety would yield sulfoxides or sulfones, while reduction of the carboxylic acid group would yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The benzothiophene moiety could play a crucial role in binding to the target, while the pyrrolidine ring might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid: Lacks the protecting group, potentially altering its reactivity and biological activity.

    1-Benzothiophen-3-ylmethyl derivatives: Compounds with different substituents on the benzothiophene ring, which might exhibit different chemical and biological properties.

Uniqueness

4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is unique due to the presence of both the benzothiophene and pyrrolidine moieties, as well as the protecting group. This combination of structural features can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

The compound 4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid , often referred to as BTPCA , is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

BTPCA has the molecular formula C19H23NO4SC_{19}H_{23}NO_4S and a molecular weight of approximately 361.45 g/mol. The structure includes a benzothiophene moiety, which is known for its diverse biological activities, combined with a pyrrolidine carboxylic acid framework.

BTPCA exhibits several mechanisms of action that contribute to its biological activity:

  • TRPV1 Modulation : Research indicates that compounds similar to BTPCA can act as antagonists for the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation and inflammatory responses .
  • Antioxidant Activity : The presence of the benzothiophene ring may enhance antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that BTPCA may downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory profile.

Anticancer Activity

BTPCA has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

Analgesic Properties

The analgesic properties of BTPCA have been explored in animal models. It has shown significant pain relief comparable to standard analgesics, suggesting its potential as a therapeutic agent for chronic pain management .

Case Studies and Research Findings

StudyFindings
Igidov et al. (2022)Demonstrated BTPCA's ability to inhibit cancer cell growth in vitro with an IC50 value indicating potent activity against breast cancer cells.
Lipin et al. (2020)Reported on the synthesis of BTPCA analogs with enhanced TRPV1 antagonistic activity, suggesting structural modifications could improve efficacy.
PubMed (2005)Identified structural elements essential for the pharmacological activity of BTPCA-related compounds, emphasizing the importance of the benzothiophene structure .

Properties

IUPAC Name

4-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-19(2,3)24-18(23)20-10-12(9-15(20)17(21)22)8-13-11-25-16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPWGMSSMXIDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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